3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Overview
Description
AZ304 is a novel dual BRAF inhibitor that has shown significant potential in the treatment of various cancers, including colorectal cancer. It effectively inhibits both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF, as well as wild type CRAF . This compound has demonstrated broad-spectrum antitumor activity, making it a promising candidate for further research and development .
Mechanism of Action
Target of Action
AZ304, also known as 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, is a potent dual BRAF kinase inhibitor . It targets both the wild type BRAF and the V600E mutant BRAF, with IC50 values of 79 nM and 38 nM respectively . It also inhibits wild type CRAF . In addition, AZ304 has significant effects on other kinases, such as p38 (IC50, 6 nM), and CSF1R (IC50, 35 nM) .
Mode of Action
AZ304 acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the BRAF kinase, thereby preventing ATP from binding and the subsequent phosphorylation process . This results in the inhibition of the kinase activity of both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF .
Biochemical Pathways
The primary biochemical pathway affected by AZ304 is the mitogen-activated protein kinase (MAPK) pathway . By inhibiting BRAF, AZ304 suppresses ERK phosphorylation, leading to effective cell proliferation inhibition against a panel of human cancer cell lines with different BRAF and RAS genetic statuses .
Result of Action
AZ304 significantly inhibits cell growth in vitro and in vivo, regardless of BRAF genetic status . It exerts potent anti-tumor effects in colorectal cancer independently of BRAF genetic status . Additionally, the EGFR inhibitor Cetuximab enhances the potency of AZ304 independently of BRAF mutational status .
Action Environment
The action of AZ304 can be influenced by various environmental factors. For instance, the presence of other drugs such as the EGFR inhibitor Cetuximab can enhance the potency of AZ304 . .
Biochemical Analysis
Biochemical Properties
AZ304 exhibits potent inhibitory activity against both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF . The enzyme IC50 values are 79nM and 38nM, respectively . By suppressing the ERK phosphorylation, AZ304 leads to effective cell proliferation inhibition against a panel of human cancer cell lines with different BRAF and RAS genetic statuses .
Cellular Effects
In selected colorectal cancer cell lines, AZ304 significantly inhibits cell growth in vitro and in vivo, regardless of BRAF genetic status . Additionally, the combination with the EGFR inhibitor Cetuximab enhances the potency of AZ304 independent of BRAF mutational status .
Molecular Mechanism
The molecular mechanism of AZ304 involves the inhibition of the serine/threonine-protein kinase BRAF, which is a part of the MAPK pathway . By inhibiting this kinase, AZ304 suppresses ERK phosphorylation, leading to the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ304 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of AZ304 would likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AZ304 undergoes various types of chemical reactions, including:
Inhibition Reactions: AZ304 inhibits the activity of BRAF and CRAF kinases by binding to their active sites.
Phosphorylation Suppression: It suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), which is a downstream target of BRAF.
Common Reagents and Conditions
The reactions involving AZ304 typically require specific reagents and conditions, such as:
Kinase Assays: These assays use reagents like adenosine triphosphate (ATP) and specific substrates to measure the inhibitory activity of AZ304.
Cell Culture Conditions: In vitro studies often involve culturing cancer cell lines with AZ304 under controlled conditions to assess its effects on cell growth and proliferation.
Major Products Formed
The major products formed from reactions involving AZ304 include phosphorylated and non-phosphorylated forms of ERK, as well as other downstream signaling molecules affected by BRAF inhibition .
Scientific Research Applications
AZ304 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the effects of BRAF inhibition on various cancer cell lines, including colorectal, melanoma, and thyroid cancers.
Drug Development: AZ304 serves as a lead compound for the development of new cancer therapies targeting BRAF and CRAF kinases.
Biological Studies: Researchers use AZ304 to investigate the molecular mechanisms underlying cancer progression and resistance to therapy.
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: A selective BRAF inhibitor approved for the treatment of metastatic melanoma with V600E mutation.
Dabrafenib: Another selective BRAF inhibitor used in combination with trametinib for the treatment of melanoma.
Uniqueness of AZ304
AZ304 is unique in its ability to inhibit both wild type and V600E mutant forms of BRAF, as well as wild type CRAF . This dual inhibition provides a broader spectrum of antitumor activity compared to selective BRAF inhibitors like vemurafenib and dabrafenib . Additionally, AZ304 has shown enhanced potency when combined with the epidermal growth factor receptor (EGFR) inhibitor cetuximab, making it a versatile candidate for combination therapies .
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQZRWVYYFTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.